Cholesteryl elaidate

Lipid Biophysics Surface Chemistry Lipoprotein Modeling

Researchers using cholesteryl oleate without its trans-isomer comparator risk confounding cis/trans effects in membrane biophysics and CETP assays. Cholesteryl elaidate (CAS 19485-76-8) is the essential trans-9-octadecenoate ester that resolves this gap. • Cis/trans membrane studies: linear trans acyl chain prevents double-layer surface phase formation observed with cis esters, enabling mechanistic dissection of lipid packing. • CETP substrate: elaidic acid esters specifically upregulate CETP activity, critical for reverse cholesterol transport and atherosclerosis research. • HPRC standard: distinct chromatographic elution profile ensures unambiguous trans-fatty acid cholesteryl ester identification in complex biological matrices. ≥98% purity; white crystalline solid; store at -20°C; ships ambient/blue ice.

Molecular Formula C45H78O2
Molecular Weight 651.1 g/mol
Cat. No. B7803377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl elaidate
Molecular FormulaC45H78O2
Molecular Weight651.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+
InChIKeyRJECHNNFRHZQKU-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Elaidate Overview


Cholesteryl elaidate (CAS 19485-76-8, C45H78O2, MW 651.1) is a cholesteryl ester formed by the esterification of cholesterol with elaidic acid (trans-9-octadecenoic acid). It is the trans-isomer of the more common biological lipid, cholesteryl oleate, which contains the cis-isomer, oleic acid [1]. This compound is a white crystalline solid at room temperature with a predicted density of ~0.95 g/cm³ and a predicted boiling point of ~675.4°C at 760 mmHg . Its primary scientific value lies in its role as a structural analog and comparator to endogenous cis-unsaturated cholesteryl esters, enabling precise investigation of lipid biophysics, metabolism, and transport [2].

Cholesteryl Elaidate vs. Cholesteryl Oleate: Key Differences


The substitution of a single cis double bond for a trans double bond in the acyl chain of a cholesteryl ester, while seemingly minor, fundamentally alters its biophysical and biochemical properties. Cholesteryl elaidate (trans) and cholesteryl oleate (cis) are not interchangeable. The trans configuration of elaidic acid creates a linear, saturated-like fatty acid chain, whereas the cis configuration of oleic acid creates a pronounced 'kink' [1]. This difference dictates their behavior in lipid membranes, where cis-unsaturated esters form distinct double-layer surface phases that trans-unsaturated esters cannot [2]. Furthermore, this structural divergence translates into distinct metabolic handling, with trans isomers being poor substrates for key esterifying enzymes [3] and differentially modulating critical proteins like the Cholesteryl Ester Transfer Protein (CETP) [4]. Therefore, selecting the correct isomer is not a matter of preference but a necessity for generating physiologically relevant or analytically distinct data.

Cholesteryl Elaidate Evidence Guide


Surface Phase Behavior: Double-Layer Formation

A fundamental biophysical distinction exists between cholesteryl elaidate and its cis-unsaturated counterparts like cholesteryl oleate. In surface pressure-area isotherm studies at 24°C, cholesteryl esters with saturated or trans-unsaturated acyl chains, including cholesteryl elaidate, do not form double-layer surface phases. In contrast, cholesteryl esters with cis-unsaturated acyl chains (oleate, linoleate, linolenate) readily form both monolayer and double-layer phases [1].

Lipid Biophysics Surface Chemistry Lipoprotein Modeling

CETP Activity Modulation: Elaidate vs. Oleate

In vitro assays with human CETP, LDL, and HDL3 showed that the presence of non-esterified trans-elaidic acid significantly increased the transfer of cholesteryl esters, while the cis-isomer, oleic acid, inhibited this transfer at high fatty acid/lipoprotein ratios [1]. This is consistent with a human clinical trial where a diet rich in elaidic acid (6% energy) resulted in significantly higher plasma CETP activity (23.95 ± 1.26%) compared to an oleic acid-rich diet (19.61 ± 0.89%), p<0.001 [2].

Lipoprotein Metabolism CETP Modulation Atherosclerosis Research

HPRC Retention Time: Elaidate Elution Order

In high-performance reversed-phase chromatography (HPRC) using an acetonitrile/chloroform/methanol (1:1:1, v/v) mobile phase, cholesteryl esters with the same equivalent carbon number (ECN) but different acyl chain unsaturation exhibit distinct elution orders. Specifically, cholesteryl elaidate (C27-18:1t) elutes after both cholesteryl oleate (C27-18:1c) and cholesteryl palmitate (C27-16:0), demonstrating that the trans configuration increases retention relative to both the cis isomer and a saturated analog of shorter chain length [1].

Analytical Chemistry Lipidomics Chromatography

Enzymatic Utilization: Elaidic Acid Substrate Preference

Studies on the incorporation of various fatty acids into cholesteryl esters by arterial subcellular fractions from swine revealed a clear hierarchy of substrate preference. Among the fatty acids tested, elaidic acid was the least utilized for cholesteryl ester synthesis, compared to oleic, palmitic, and linoleic acids [1].

Lipid Enzymology Metabolism Arterial Biology

Cholesteryl Elaidate: Research & Industrial Applications


Acyl Chain Configuration in Lipid Biophysics

Cholesteryl elaidate is an indispensable comparator to cholesteryl oleate for studying the impact of cis/trans isomerism on lipid phase behavior. Its documented inability to form double-layer surface phases, in contrast to its cis counterpart [1], allows researchers to probe how acyl chain geometry dictates the supramolecular organization of lipids in model membranes, artificial lipoproteins, and atherosclerotic plaques. It serves as a critical control in experiments designed to isolate the specific contribution of the cis double bond 'kink' to lipid packing and dynamics.

Trans-Fat-Mediated CETP Modulation

Given the robust evidence that elaidic acid specifically increases CETP activity while oleic acid inhibits it [1], cholesteryl elaidate is a critical reagent for in vitro assays designed to elucidate the molecular mechanism of CETP regulation. It can be used as a specific substrate or modulator to dissect the protein-lipid interactions that govern the transfer of cholesteryl esters between lipoproteins, a process central to reverse cholesterol transport and the development of atherosclerotic cardiovascular disease [2].

Analytical Method Development for Lipidomics

The distinct HPRC elution profile of cholesteryl elaidate, which separates it from both its cis-isomer and other common cholesteryl esters [1], makes it a valuable standard for developing and validating chromatographic methods. It is essential for the accurate identification and quantification of trans-fatty acid esters in complex biological samples (e.g., plasma, tissues) or in the analysis of partially hydrogenated oils and food products, ensuring specificity and preventing misidentification.

Modeling Aberrant Lipid Metabolism

The poor utilization of elaidic acid as a substrate for cholesteryl ester synthesis by arterial enzymes [1] makes cholesteryl elaidate a unique tool for modeling the dysregulated lipid metabolism associated with trans fat consumption. Its use in cell culture or ex vivo tissue studies can help elucidate why trans fats are poorly metabolized and tend to accumulate, providing insights into the early pathological events of foam cell formation and atherogenesis, distinct from the pathways handling cis-unsaturated fats.

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